N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
CAS No.: 932972-43-5
Cat. No.: VC5200411
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932972-43-5 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 |
| IUPAC Name | N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23) |
| Standard InChI Key | CATOFGGWKQXLJJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Introduction
Structural Features
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The 3-acetylphenyl group is attached to the nitrogen atom of the acetamide.
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The hexahydrocinnoline ring system includes a keto group at position 3, which may enhance the molecule's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Amide bond formation: Coupling of an amine derivative with an acetylated phenyl compound.
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Cyclization: Formation of the hexahydrocinnoline ring through condensation or catalytic cyclization processes.
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Functionalization: Introduction of the keto group at position 3 via oxidation or selective substitution.
The reaction conditions typically involve:
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Solvents such as ethanol or dimethylformamide (DMF).
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Catalysts like acids or bases to promote cyclization.
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Monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Analytical Characterization
To confirm the structure and purity of N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| 1H-NMR and 13C-NMR | To identify proton and carbon environments in the molecule. |
| Mass Spectrometry (MS) | To determine molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | To detect functional groups like C=O (keto and amide) and NH bonds. |
| X-ray Crystallography | To confirm three-dimensional molecular geometry. |
Biological Activity
While specific studies on this compound are not available in the provided data, structurally related compounds suggest potential applications in:
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Anti-inflammatory activity: The cinnoline derivatives are known for their interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which mediate inflammation.
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Anticancer properties: Acetamides often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
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Antimicrobial activity: The presence of keto and amide groups may enhance binding to microbial enzymes.
Hypothetical Docking Studies
Molecular docking simulations could predict interactions with biological targets such as:
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Enzymes involved in oxidative stress pathways.
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Receptors mediating cellular proliferation.
Potential Applications
Given its structural complexity, this compound could be explored for:
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Drug development: As a lead compound for anti-inflammatory or anticancer agents.
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Material science: Functionalized derivatives may serve as precursors for advanced materials.
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Synthetic intermediates: Its reactive groups make it suitable for further chemical modifications.
Comparative Data Table
Below is a comparison of structurally similar compounds to provide context for its potential properties:
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